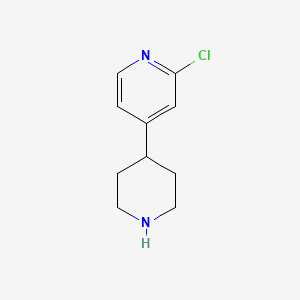

2-Chloro-4-(piperidin-4-yl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-piperidin-4-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZRSIMIWMNCFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Piperidin 4 Yl Pyridine and Its Precursors

Retrosynthetic Analysis of the 2-Chloro-4-(piperidin-4-yl)pyridine Core

A retrosynthetic analysis of this compound allows for the deconstruction of the molecule into simpler, commercially available, or readily synthesizable starting materials. This process involves identifying key bond disconnections that lead to logical and efficient forward synthetic pathways.

Disconnection Strategies Targeting the C-C and C-N Bonds

The primary retrosynthetic disconnections for this compound focus on the carbon-carbon (C-C) bond linking the pyridine (B92270) and piperidine (B6355638) rings, and the carbon-nitrogen (C-N) bonds within the piperidine ring.

C-C Bond Disconnection:

A logical primary disconnection is the C4-C4' bond between the pyridine and piperidine rings. This bond can be formed using modern cross-coupling reactions, which are highly efficient for creating C-C bonds between aromatic and heterocyclic systems. This leads to two key synthons: a 4-substituted-2-chloropyridine electrophile and a 4-substituted piperidine nucleophile (or vice versa).

Strategy 1: Suzuki or Negishi Coupling. This is a powerful and widely used strategy. The disconnection suggests a reaction between a 2-chloropyridine (B119429) derivative with a boron or zinc functionality at the 4-position, and a suitable piperidine coupling partner. For instance, a Suzuki coupling could involve the reaction of 2-chloropyridine-4-boronic acid with a 4-halopiperidine derivative. chemimpex.comsigmaaldrich.comsigmaaldrich.com Alternatively, a Negishi coupling could employ a 2-chloropyridylzinc halide and a 4-halopiperidine. orgsyn.orgresearchgate.netwikipedia.org The choice of protecting group on the piperidine nitrogen is crucial to prevent side reactions and ensure solubility. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.

Strategy 2: Grignard-type Addition. Another approach involves the addition of a piperidinyl Grignard reagent to a 4-substituted pyridine, or a pyridyl Grignard reagent to a piperidone derivative. For example, a Grignard reagent derived from a protected 4-halopiperidine could be added to a 2-chloropyridine-4-carboxaldehyde, followed by dehydration. However, the reactivity of Grignard reagents can sometimes lead to challenges with functional group tolerance on the pyridine ring.

C-N Bond Disconnection (Piperidine Ring):

Further retrosynthetic analysis can focus on the construction of the piperidine ring itself. Disconnecting the C-N bonds of the piperidine ring leads back to acyclic precursors.

Strategy 3: Dieckmann Condensation. The piperidine ring, specifically a 4-piperidone (B1582916) precursor, can be synthesized via an intramolecular Dieckmann condensation of a diester amine. google.com This approach involves forming the six-membered ring from a linear precursor containing the necessary carbon and nitrogen atoms.

Strategy 4: Mannich-type Reaction. A multicomponent Mannich reaction can also be envisioned for the synthesis of the 4-piperidone precursor. This reaction would involve an amine, a ketone, and an aldehyde to construct the piperidine skeleton. chemrevlett.com

Strategic Selection of Starting Materials and Building Blocks

The success of any synthetic route hinges on the availability and ease of preparation of the starting materials.

Pyridine Building Blocks:

2-Chloropyridine-4-boronic acid: This is a commercially available and highly useful building block for Suzuki coupling reactions. chemimpex.comsigmaaldrich.comsigmaaldrich.com

2,4-Dichloropyridine (B17371): This can serve as a precursor where the more reactive 4-chloro position can be selectively coupled, leaving the 2-chloro substituent intact.

4-Cyanopyridine: This can be a starting point for generating a 4-pyridyl Grignard reagent or for other transformations at the 4-position. acs.orgchemicalforums.com

Piperidine Building Blocks:

N-Boc-4-piperidone: This is a key and widely used precursor for the piperidine moiety. It is commercially available or can be synthesized from 4-piperidone hydrochloride hydrate. google.comgoogle.comchemicalbook.comchemicalbook.comdtic.milcaymanchem.com The Boc group provides protection for the nitrogen atom during subsequent reactions.

4-Piperidone: This can be prepared from various starting materials, including through the Dieckmann condensation of N-benzyl-di(β-propionate) followed by debenzylation. google.com

The following table summarizes some key precursors and their potential synthetic origins:

| Precursor/Building Block | Potential Synthetic Origin | Relevant Methodologies |

| 2-Chloropyridine-4-boronic acid | 2-Chloro-4-halopyridine | Lithiation followed by reaction with a borate (B1201080) ester |

| N-Boc-4-piperidone | 4-Piperidone hydrochloride hydrate | Reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.comchemicalbook.com |

| 4-Piperidone | N-Benzyl-di(β-propionate) | Dieckmann condensation followed by hydrolysis, decarboxylation, and debenzylation. google.com |

Direct Synthetic Routes to this compound

While a multi-step approach based on retrosynthetic analysis is common, direct synthetic routes that assemble the core structure in fewer steps are highly desirable.

Pyridine Ring Formation Strategies with Integrated Piperidine Units

These strategies aim to construct the pyridine ring with the piperidine moiety already attached at the 4-position.

The classical Hantzsch pyridine synthesis involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which is then oxidized to the corresponding pyridine. mdpi.com In principle, a modified Hantzsch reaction could be employed where one of the components incorporates the piperidine ring. For instance, a β-ketoester derived from a protected 4-piperidone could be condensed with an appropriate aldehyde and ammonia source. However, achieving the desired 2-chloro substitution directly in a Hantzsch synthesis can be challenging and may require subsequent functionalization.

A related approach is the Petrenko-Kritschenko piperidone synthesis, which is a multicomponent reaction that can yield 4-piperidones. wikipedia.org While this typically forms the piperidone ring, variations could potentially be explored to build the pyridine ring onto a pre-existing piperidine scaffold.

The development of chiral analogs of this compound, where the piperidine ring contains a stereocenter, is of significant interest for biological applications. Asymmetric cyclization reactions offer a pathway to establish this chirality. While specific examples for the direct asymmetric synthesis of the target molecule are not readily found in the literature, general principles can be applied.

One potential strategy involves the use of a chiral auxiliary on the piperidine nitrogen to direct the stereochemical outcome of a cyclization reaction that forms the pyridine ring. Another approach would be to start with an enantiomerically pure piperidine building block and then construct the pyridine ring onto it. For example, an asymmetric synthesis of a 4-substituted piperidine derivative could be achieved, and this chiral fragment could then be used in a cross-coupling reaction as described in the retrosynthetic analysis.

Precursor Functionalization and Ring-Closure Techniques

The formation of the core piperidine structure is a critical step in the synthesis of this compound. Various ring-closure techniques, including ring expansion and radical cyclization, offer versatile pathways to this essential nitrogen heterocycle.

Ring Expansion and Contraction Methodologies

Ring expansion reactions provide an elegant method for the synthesis of piperidines from more readily available smaller ring systems, such as pyrrolidines. researchgate.net While specific examples directly leading to the this compound scaffold are not extensively detailed in the literature, the general principles of ring expansion are well-established. For instance, the reaction of alkyl azides with cyclic ketones can induce a ring expansion, although yields for piperidine formation can sometimes be modest. dtic.mil Another approach involves the transformation of pyridinium (B92312) salts, where epoxidation can occur to produce 3-hydroxypiperidine (B146073) derivatives, which can serve as versatile intermediates. dtic.mil These methods highlight the potential of ring expansion strategies in the construction of the piperidine core.

Radical Cyclization Approaches for Nitrogen Heterocycles

Radical cyclization reactions have emerged as powerful tools for the construction of nitrogen-containing heterocycles like piperidine. organicreactions.orgiupac.org These reactions typically involve the generation of a nitrogen-centered radical which then undergoes an intramolecular cyclization onto an unsaturated moiety. organicreactions.org A variety of methods exist for generating these radicals, including the use of stannane-based reagents, single-electron transfer processes, and photoredox catalysis. organicreactions.org

For example, domino-type radical addition/cyclization reactions of oxime ethers have been developed for the synthesis of piperidine derivatives. iupac.org In this approach, a carbon radical adds to the oxime ether, generating a boryl amine intermediate that subsequently undergoes intramolecular cyclization. iupac.org Another strategy involves the radical cyclization of ynamides, which can be extended to the synthesis of piperidines. thieme-connect.com The versatility of radical cyclization is further demonstrated by its use in cascade reactions, allowing for the rapid assembly of complex molecular frameworks from simple precursors. organicreactions.org While direct application to this compound is not explicitly documented, the adaptability of these methods suggests their potential utility in synthesizing the piperidine portion of the target molecule.

Derivatization from Pre-Formed Pyridine and Piperidine Scaffolds

A common and highly effective strategy for synthesizing this compound involves the coupling of pre-functionalized pyridine and piperidine rings. This approach leverages the well-established chemistry of these heterocycles and the power of transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Strategies for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon bonds. numberanalytics.com These reactions offer a direct and efficient means to connect a pre-formed 2-chloropyridine with a suitable piperidine derivative.

The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation, owing to the stability and low toxicity of the boronic acid and ester reagents. nih.govyoutube.com In the context of synthesizing this compound, this reaction would involve the coupling of a 2-chloropyridine derivative with a piperidine-4-boronic acid or ester.

The scope of Suzuki-Miyaura coupling has been extensively explored for heteroaryl compounds. nih.govorganic-chemistry.org Highly active and stable palladium catalysts, often employing specialized phosphine (B1218219) ligands, have been developed to efficiently couple a wide range of heterocyclic substrates, including those containing basic nitrogen atoms that can often inhibit catalyst activity. organic-chemistry.org For instance, the use of dialkylbiphenylphosphino ligands with a palladium source has proven effective for the coupling of challenging aminoheteroaryl halides. organic-chemistry.org While a direct example for the synthesis of this compound is not provided, the general success of the Suzuki-Miyaura reaction with 2-chloropyridines and various boronic acids suggests its applicability. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Chloropyridine Derivatives

| 2-Chloropyridine Derivative | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)2/RuPhos | 2-Phenylpyridine | - | nih.gov |

| 2-Chloropyridine | 2-Indolyltrifluoroborate | Pd(OAc)2/RuPhos | 2-(Indol-2-yl)pyridine | 95 | nih.gov |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd/dialkylbiphenylphosphine | 3-Amino-2-(2-methoxyphenyl)pyridine | 99 | organic-chemistry.org |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd/dialkylbiphenylphosphine | 5-Amino-2-(2,6-dimethylphenyl)pyridine | 82 | organic-chemistry.org |

This table presents examples of Suzuki-Miyaura couplings involving 2-chloropyridine derivatives to illustrate the general utility of the reaction.

The Negishi and Kumada couplings provide alternative powerful methods for C-C bond formation, utilizing organozinc and organomagnesium reagents, respectively. wikipedia.orgwikipedia.org These reactions are particularly useful for coupling partners that may be sensitive to the basic conditions often employed in Suzuki-Miyaura couplings.

The Negishi coupling involves the reaction of an organic halide with an organozinc compound, catalyzed by a palladium or nickel complex. wikipedia.org This method has been successfully applied to the synthesis of various bipyridine derivatives from 2-chloropyridines. organic-chemistry.orgorgsyn.org The reaction generally exhibits good functional group tolerance. orgsyn.orgresearchgate.net The synthesis of this compound via this route would entail the coupling of a 2-chloropyridine with a piperidin-4-ylzinc halide.

The Kumada coupling , one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org Nickel or palladium catalysts are typically employed. wikipedia.org While highly effective for many substrates, the strong basicity and nucleophilicity of Grignard reagents can limit its functional group compatibility. organic-chemistry.org A potential Kumada approach to this compound would involve the reaction of a 2-chloropyridine with a piperidin-4-ylmagnesium halide. The choice between Negishi and Kumada coupling often depends on the specific functionalities present in the substrates and the desired reaction conditions.

Table 2: Comparison of Negishi and Kumada Coupling Reactions

| Feature | Negishi Coupling | Kumada Coupling |

| Organometallic Reagent | Organozinc (R-ZnX) | Organomagnesium (R-MgX) |

| Typical Catalysts | Palladium or Nickel complexes | Nickel or Palladium complexes |

| Functional Group Tolerance | Generally good | More limited due to basicity of Grignard reagent |

| Key Advantage | Milder conditions, broader functional group tolerance | Utilizes readily available Grignard reagents |

Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This cross-coupling reaction, catalyzed by a combination of palladium and copper(I) complexes, is instrumental in synthesizing alkynyl-substituted pyridines, which can be precursors or derivatives in various synthetic pathways. wikipedia.orgorganic-chemistry.org The reaction is typically conducted under mild conditions, often at room temperature and in the presence of an amine base (such as diethylamine (B46881) or triethylamine) which also serves to neutralize the hydrogen halide byproduct. wikipedia.org

The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle facilitates the oxidative addition of the aryl halide (e.g., a chloropyridine derivative) and the subsequent reductive elimination of the final product. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org

In the context of pyridine chemistry, the Sonogashira reaction can be used to introduce an alkyne at the 2-position of the pyridine ring. For instance, studies on the regioselective alkynylation of 2,4-dichloroquinoline, a related heterocyclic system, have shown that the chloro group at the C-2 position is more susceptible to oxidative addition with the Pd(0) catalyst than the chloro group at C-4, due to the influence of the ring nitrogen. beilstein-journals.org This selectivity allows for the controlled synthesis of 2-alkynyl-4-chloro derivatives, which can then undergo further functionalization. beilstein-journals.org While traditionally using aryl iodides and bromides, methods have been developed for the coupling of less reactive aryl chlorides. organic-chemistry.org

Nucleophilic Substitution Reactions on Halogenated Pyridines

Nucleophilic substitution is a fundamental process for the functionalization of halogenated pyridines. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates attack by nucleophiles, particularly at the C-2 (α) and C-4 (γ) positions. chemistry-online.comquimicaorganica.org This reactivity is central to the synthesis of this compound precursors.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying halopyridines. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group (the halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net The aromaticity is then restored by the departure of the halide ion. youtube.com

The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen, with a typical reactivity order of F > Cl ≈ Br > I. nih.gov This is because the rate-determining step is often the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine. acs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is reported to be 320 times faster than that of 2-chloropyridine. acs.org

The position of the halogen also significantly impacts reactivity. The C-2 and C-4 positions are activated toward nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen atom. quimicaorganica.orgpearson.com Computational studies and experimental data confirm that 4-chloropyridine (B1293800) is generally more reactive than 2-chloropyridine in SNAr reactions. wuxiapptec.com The table below, derived from competitive reaction data with benzyl (B1604629) alcohol, illustrates the relative reactivity of various chloropyridine substrates.

| Substrate A | Substrate B | SNAr Rate Ratio (A/B) |

|---|---|---|

| 2-chloro-6-fluoropyridine | 2-chloro-3-fluoropyridine | 5.88 |

| 2-chloro-3-fluoropyridine | 2,5-dichloropyridine | 4.41 |

| 4-bromo-2-chloropyridine | 2-chloro-3-fluoropyridine | 3.70 |

| 4-bromo-2-chloropyridine | 2,4-dichloropyridine | 1.09 |

| 2,4-dichloropyridine | 2-chloro-5-bromopyridine | 7.78 |

The amination of halopyridines is a crucial reaction for introducing nitrogen-based functional groups. This can be achieved through SNAr reactions using amine nucleophiles. youtube.com The reaction of 2-chloropyridine with a variety of secondary amines, such as piperidine, can be performed to yield 2-aminopyridine (B139424) derivatives. researchgate.net However, these reactions can require harsh conditions or long reaction times. researchgate.net To overcome this, methods using high-temperature, high-pressure continuous-flow reactors or microwave assistance have been developed to accelerate the SNAr amination of both electron-rich and electron-deficient 2-chloropyridines. researchgate.net

The direct synthesis of 2-aminopyridines from unsubstituted pyridines can be challenging. galchimia.com A common strategy involves the prior conversion of the pyridine to a pyridine N-oxide. This activates the ring and allows for subsequent transformations. nih.gov For instance, pyridine N-oxides can be converted to 2-aminopyridines in a one-pot process. nih.gov Another classic method for pyridine amination is the Chichibabin reaction, which involves the reaction of pyridine with sodium amide to form 2-aminopyridine, though its application can be limited. chemistry-online.com

For the synthesis of precursors to the title compound, the reaction of a 2-chloropyridine derivative with piperidine or a protected piperidine derivative is a key step. The reactivity in these aminations is generally higher with 2-fluoropyridines compared to 2-chloropyridines, consistent with the SNAr mechanism. nih.govresearchgate.net

| Halopyridine | Conditions | Yield (%) |

|---|---|---|

| 2-Fluoropyridine | KF, H₂O, 100 °C, 17 h | 70 |

| 2-Chloropyridine | KF, H₂O, 100 °C, 17 h | 10 |

| 2-Bromopyridine | KF, H₂O, 100 °C, 17 h | <5 |

Electrophilic Aromatic Substitution (EAS) Strategies on Pyridine Ring Systems

In contrast to its reactivity towards nucleophiles, the pyridine ring is highly resistant to electrophilic aromatic substitution (EAS). The electronegative nitrogen atom deactivates the ring towards electrophilic attack, and under the acidic conditions often required for EAS, the nitrogen atom is protonated, further increasing this deactivation. galchimia.com

Direct EAS on a deactivated substrate like 2-chloropyridine is therefore challenging. When EAS does occur on pyridine itself, it requires forcing conditions and substitution happens predominantly at the C-3 (β) position. To facilitate EAS, the pyridine ring must be activated. The most common strategy is the formation of a pyridine N-oxide. chemicalbook.com The N-oxide group is electron-donating, activating the ring for electrophilic attack, particularly at the C-4 position. chemicalbook.com For example, 2-chloropyridine can be oxidized to 2-chloropyridine-N-oxide, which can then undergo nitration at the C-4 position to produce 2-chloro-4-nitropyridine-N-oxide. chemicalbook.com This nitro-intermediate can then be reduced to 4-amino-2-chloropyridine, a key precursor. chemicalbook.comgoogle.com

Studies on the acid-catalysed hydrogen-exchange of 2-aminopyridine derivatives have shown that electrophilic substitution occurs at the 3- and 5-positions, further highlighting the directing effects of substituents on the pyridine ring. rsc.org Therefore, successful EAS strategies on pyridine systems rely heavily on the use of activating groups and careful control of regioselectivity.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyridine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. biosynce.com These principles are increasingly being applied to traditional synthetic routes.

Solvent-Free Reactions and Solvent Replacement Strategies

A key focus of green chemistry is the reduction or replacement of volatile and toxic organic solvents. biosynce.com In pyridine synthesis, several strategies are employed. Microwave-assisted organic synthesis, for example, can lead to shorter reaction times and is considered a green chemistry tool. nih.gov

Solvent replacement is another important approach. For instance, processes have been developed to replace hazardous solvents like benzene (B151609) with more environmentally acceptable alternatives such as alkyl acetates for the recovery and purification of pyridine derivatives from reaction mixtures. google.com The use of water as a solvent for SNAr amination reactions of heteroaryl chlorides has been shown to be effective, offering a green alternative to traditional organic solvents. nih.gov The reaction of heteroaryl chlorides with amines in water, in the presence of a base like potassium fluoride, can proceed efficiently. nih.gov Other novel solvent systems, such as ionic liquids or deep eutectic solvents like choline (B1196258) hydroxide (B78521) with water, have also been investigated for the synthesis of substituted pyridines. tandfonline.com These approaches not only reduce the use of hazardous solvents but can also enhance reaction rates and simplify product isolation. tandfonline.com

| Traditional Solvent | Green Alternative | Application | Rationale |

|---|---|---|---|

| Benzene | Alkyl Acetates (e.g., Ethyl Acetate) | Extraction/Purification | Reduces toxicity (Class I vs. Class III solvent) |

| DMF, NMP, DMSO | Water | Nucleophilic Substitution (SNAr) | Environmentally benign, low cost, non-flammable |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | General Reaction Solvent | Derived from renewable resources, lower toxicity |

| Toluene | p-Cymene | High-Temperature Reactions | Higher boiling point, derived from natural sources |

Catalytic Methodologies for Enhanced Atom Economy

The drive for greater efficiency and reduced waste in chemical synthesis has led to the development of catalytic methods that maximize the incorporation of reactant atoms into the final product. For a molecule like this compound, this primarily involves the formation of the crucial carbon-carbon bond between the pyridine and piperidine rings. Traditional methods often rely on stoichiometric reagents that generate significant waste. In contrast, modern catalytic cross-coupling reactions offer a superior atom economy.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C-C bonds. The Suzuki-Miyaura and Negishi reactions are particularly relevant for the synthesis of 4-arylpiperidines. researchgate.netmdpi.com

The Negishi cross-coupling reaction provides a versatile method for coupling organozinc compounds with organic halides. researchgate.net In the context of this compound synthesis, this would involve the reaction of a 4-piperidylzinc halide with 2-chloropyridine. A general procedure for the synthesis of 4-arylpiperidines via Negishi coupling has been demonstrated, utilizing a cocatalyst system of a palladium complex, such as Cl₂(Pd)(dppf), and a copper(I) species. nih.gov This approach is effective for coupling N-Boc-4-piperidylzinc iodide with various aryl halides. nih.gov The primary advantage is the high functional group tolerance and the relatively mild reaction conditions.

The Suzuki-Miyaura coupling reaction is another powerful tool, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. mdpi.comresearchgate.net For the target molecule, this would entail the coupling of a piperidine-4-boronic acid or ester with 2-chloropyridine. While chloropyridines are known to be less reactive than their bromo or iodo counterparts, advancements in catalyst systems, often employing specialized phosphine ligands or N-heterocyclic carbenes (NHCs), have enabled efficient coupling. mdpi.comresearchgate.net The use of boronic acids is advantageous due to their stability and generally low toxicity, with the byproducts being easily removable inorganic salts. nih.gov

More advanced and highly atom-economical methods such as direct C-H arylation are also emerging. chemrxiv.orgresearchgate.netresearchgate.net This strategy aims to form the C-C bond by directly coupling a C-H bond on one of the rings with the halogenated partner, eliminating the need for pre-functionalization (e.g., conversion to an organometallic or organoboron reagent). chemrxiv.orgresearchgate.net A palladium-catalyzed direct C-H arylation could theoretically be applied to couple a protected piperidine directly with 2-chloropyridine at the 4-position. While specific examples for this exact transformation are still developing, the principle represents a significant step forward in atom economy, as the only stoichiometric byproduct would be a simple acid or salt.

Table 1: Comparison of Catalytic Cross-Coupling Methodologies

| Methodology | Piperidine Reagent | Pyridine Reagent | Typical Catalyst | Key Advantages |

|---|---|---|---|---|

| Negishi Coupling | N-Boc-4-piperidylzinc iodide | 2-Chloropyridine | Pd/Cu cocatalyst | High reactivity and functional group tolerance. researchgate.netnih.gov |

| Suzuki-Miyaura Coupling | N-Boc-piperidine-4-boronic acid/ester | 2-Chloropyridine | Pd complex with phosphine or NHC ligand | Use of stable, low-toxicity boron reagents; inorganic byproducts. mdpi.comnih.gov |

| Direct C-H Arylation | N-protected piperidine | 2-Chloropyridine | Pd complex | Eliminates pre-functionalization step, maximizing atom economy. chemrxiv.orgresearchgate.net |

Biocatalytic and Chemoenzymatic Approaches to Scaffold Construction

The use of enzymes in organic synthesis offers unparalleled selectivity under mild reaction conditions. For a molecule like this compound, biocatalytic and chemoenzymatic strategies are primarily focused on the construction of the chiral piperidine scaffold, which can then be coupled to the pyridine ring using the catalytic methods described previously.

A chemoenzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare stereo-enriched substituted piperidines. thieme-connect.com This method combines chemical synthesis with biocatalysis. The key step involves a stereoselective one-pot cascade using an amine oxidase and an ene-imine reductase (EneIRED). thieme-connect.com In this cascade, a chemically synthesized N-substituted tetrahydropyridine (B1245486) is oxidized by the amine oxidase to form a dihydropyridinium intermediate. This intermediate is then stereoselectively reduced by an EneIRED to yield a chiral piperidine. thieme-connect.com This strategy allows for the synthesis of valuable 3- and 3,4-substituted piperidines with high enantioselectivity. thieme-connect.com

Another innovative approach combines biocatalytic C-H oxidation with radical cross-coupling. chemrxiv.org This strategy uses enzymes to perform site-selective hydroxylation on inexpensive piperidine precursors. For instance, an engineered proline-4-hydroxylase can introduce a hydroxyl group at a specific position on the piperidine ring. researchgate.net This enzymatically generated intermediate can then undergo further chemical modifications, such as radical cross-coupling, to build more complex, three-dimensional piperidine structures. chemrxiv.org This modular approach simplifies the synthesis of complex piperidines, which are prevalent in many pharmaceuticals.

The synthesis of piperidines from non-cyclic, renewable starting materials has also been achieved using multifunctional catalysts. For example, a surface single-atom alloy (SSAA) catalyst (Ru₁CoNP/HAP) can convert the biomass-derived platform chemical furfural (B47365) into piperidine in a one-pot process involving amination, hydrogenation, and ring rearrangement. nih.gov While this produces the parent piperidine, the principle of using biocatalysis to create precursors for such chemical catalysis highlights a promising area of research.

These biocatalytic and chemoenzymatic methods provide powerful tools for constructing the piperidine portion of the target molecule with high levels of stereocontrol and efficiency, which is a significant challenge using purely chemical methods.

Table 2: Biocatalytic and Chemoenzymatic Strategies for Piperidine Scaffold Synthesis

| Strategy | Key Enzymes/Catalysts | Starting Material | Product | Key Advantages |

|---|---|---|---|---|

| Chemoenzymatic Dearomatization | Amine Oxidase, Ene-Imine Reductase (EneIRED) | Activated Pyridines / Tetrahydropyridines | Chiral 3- and 3,4-substituted piperidines | High enantioselectivity; access to challenging substitution patterns. thieme-connect.com |

| Biocatalytic C-H Oxidation | Hydroxylase enzymes (e.g., P4H) | Carboxylated piperidines | Hydroxylated piperidines | Site-selective functionalization of simple precursors. researchgate.netchemrxiv.org |

| Biomass Valorization | Ru₁CoNP/HAP SSAA catalyst | Furfural | Piperidine | Use of renewable feedstocks. nih.gov |

Advanced Reactivity and Diversification Strategies for 2 Chloro 4 Piperidin 4 Yl Pyridine Derivatives

Palladium-Mediated Cross-Coupling Reactions at the C2-Chlorine Position

The chlorine atom at the C2 position of the pyridine (B92270) ring is activated towards palladium-catalyzed cross-coupling reactions due to the electronic properties of the nitrogen-containing heterocycle. The electron-withdrawing nature of the nitrogen atom renders the adjacent C2 and C4 positions electrophilic, facilitating the crucial oxidative addition step in the catalytic cycle of many cross-coupling reactions. nih.gov This inherent reactivity allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds at this site.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitution

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds. In the context of 2-chloro-4-(piperidin-4-yl)pyridine, this reaction enables the substitution of the C2-chlorine with a variety of aryl and heteroaryl groups. Generally, the reaction of halopyridines requires a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, to proceed efficiently. acs.org For 2-chloropyridines specifically, catalyst systems based on Pd(OAc)₂ or preformed palladium N-heterocyclic carbene (NHC) complexes have proven effective. acs.orgresearchgate.net

While the C2 position is intrinsically more reactive than the C3 position in pyridines, the presence of another halogen at the C4 position can lead to challenges in regioselectivity. nih.gov In studies on 2,4-dichloropyridine (B17371), a close analogue, conventional palladium catalysts like Pd(PPh₃)₄ tend to favor substitution at the C2 position. nih.gov However, selectivity can be influenced and even inverted by the choice of ligand. For instance, the use of bulky, electron-rich monophosphine ligands such as QPhos has been shown to promote coupling at the C4 position, although often with modest selectivity. nih.govnih.gov Conversely, diphosphine ligands like dppf typically direct the reaction to the electronically favored C2 site. nih.gov For achieving selective C2-arylation on the this compound scaffold, catalyst systems that reinforce the intrinsic electronic preference are favored.

| Catalyst System | Typical Ligand(s) | Common Base | Notes on Selectivity/Reactivity |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃, 2-(Dicyclohexylphosphino)biphenyl | K₂CO₃, Na₂CO₃ | Phosphine ligand is generally essential for the reaction of chloropyridines. acs.org |

| Pd(PPh₃)₄ | - (pre-formed complex) | K₂CO₃, K₃PO₄ | A standard, effective catalyst for coupling at the C2 position. mdpi.com |

| Pd/C | PPh₃ | Na₂CO₃ | Heterogeneous catalyst that requires a phosphine ligand for efficient coupling of halopyridines. acs.org |

| (NHC)Pd Complexes | N-Heterocyclic Carbenes | Na₂CO₃ | Highly active catalysts that can facilitate coupling of less reactive chlorides in aqueous media. researchgate.net |

Buchwald-Hartwig Amination for N-Arylation and N-Heteroarylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, providing a route to N-aryl and N-heteroaryl derivatives from aryl halides. wikipedia.org This transformation is highly relevant for modifying the this compound core, allowing for the introduction of a wide range of primary and secondary amines at the C2 position. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.org

Research on 2,4-dichloropyridine has demonstrated that the Buchwald-Hartwig amination can be performed with exceptional regioselectivity at the C2 position. researchgate.net Catalyst systems employing ligands like Xantphos have been shown to yield C2-aminated products with high selectivity (20:1 to 50:1) over the C4 position. researchgate.net This high degree of regioselectivity is attributed to the intrinsic electronic preference of the C2 position for oxidative addition. This methodology is robust and provides facile access to 4-chloro-N-phenylpyridin-2-amines, which can be further functionalized at the C4 position if desired. researchgate.net The use of strong bases, such as sodium tert-butoxide, is typically required for efficient catalyst turnover. researchgate.net

C-H Activation and Functionalization Strategies Adjacent to the Pyridine Nitrogen

Direct C-H functionalization offers an atom-economical alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized substrates. However, C-H activation on the pyridine ring itself presents challenges due to the coordinating ability of the ring nitrogen, which can interact with the metal catalyst. eurekaselect.com Specifically, direct C-H activation at positions adjacent to the nitrogen (C2 and C6) is often disfavored. This is attributed to electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond that forms during the activation step. nih.gov

As a result, many C-H arylation protocols on pyridine substrates lead to functionalization at the C3 and C4 positions. nih.govnih.gov For a substrate like this compound, this intrinsic reactivity pattern means that functionalization would preferentially occur at the C3 or C5 positions, which are adjacent to the pyridine nitrogen but distal to the C2/C6 positions. Achieving such transformations often relies on palladium-carboxylate catalytic systems. nih.gov The regioselectivity can be further influenced by the electronic nature of substituents on the pyridine ring and the use of specific directing groups to guide the catalyst to a particular C-H bond. nih.govnih.govbeilstein-journals.org For instance, palladium-catalyzed C3-selective olefination and arylation of pyridines have been developed, highlighting the feasibility of functionalizing these more remote positions. nih.gov

Functionalization of the Piperidine (B6355638) Ring System

The piperidine ring offers a second major site for diversification. Its saturated nature and the presence of a secondary amine provide distinct opportunities for chemical modification through both classical and modern synthetic methods.

Nitrogen Alkylation and Acylation for Tertiary Amine Derivatives

The secondary amine of the piperidine moiety is readily functionalized through standard N-alkylation and N-acylation reactions to produce a diverse array of tertiary amine and amide derivatives.

N-Alkylation is typically achieved by reacting the piperidine with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA). researchgate.net The reaction is generally performed in a polar aprotic solvent like acetonitrile (B52724) or DMF. researchgate.net Another powerful method for N-alkylation is reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). sciencemadness.org

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base (like triethylamine (B128534) or pyridine) to act as an acid scavenger. This reaction is typically high-yielding and provides stable amide products.

| Transformation | Reagent Class | Typical Examples | Common Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl (B1604629) bromide | K₂CO₃ or DIPEA in Acetonitrile/DMF. researchgate.net |

| N-Alkylation | Aldehydes/Ketones | Benzaldehyde, Acetone | Reductive amination with NaBH(OAc)₃. sciencemadness.org |

| N-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Triethylamine or Pyridine in DCM/THF. |

| N-Acylation | Anhydrides | Acetic anhydride, Succinic anhydride | Often proceeds without an added base. |

Site-Selective C-H Functionalization of the Piperidine Ring

Beyond functionalizing the nitrogen atom, modern synthetic methods allow for the direct, site-selective functionalization of the C-H bonds of the piperidine ring itself. This advanced strategy provides a powerful tool for installing substituents at the C2, C3, or C4 positions, which can be challenging to achieve through traditional ring synthesis approaches. nih.gov

Catalyst control is the key principle behind these transformations. By selecting an appropriate transition-metal catalyst and, in some cases, a specific protecting group on the piperidine nitrogen, the site of C-H functionalization can be precisely dictated. nih.gov Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are particularly prominent in this area. nih.govacs.org

C2-Functionalization: Dirhodium catalysts such as Rh₂(R-TCPTAD)₄ have been shown to selectively generate products functionalized at the C2 position of N-Boc-piperidine. nih.gov

C4-Functionalization: In contrast, using a different catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄ with N-α-oxoarylacetyl-piperidines directs the C-H functionalization to the C4 position. nih.gov

C3-Functionalization: The C3 position is often electronically deactivated, making direct C-H insertion difficult. However, this position can be functionalized indirectly through methods like the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by stereoselective ring-opening. nih.gov

Palladium-catalyzed C-H arylation can also be applied to piperidine rings. Using directing groups, such as an aminoquinoline auxiliary attached to the C3 position, enables the regio- and stereoselective arylation at the C4 position of the piperidine ring. acs.org These advanced methods open up new avenues for creating structurally complex and diverse piperidine derivatives from a common starting material.

Transition Metal-Catalyzed C-H Activation at Various Piperidine Positions

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. In the context of the piperidine ring, this strategy allows for the introduction of new carbon-carbon and carbon-heteroatom bonds at various positions. Palladium catalysis, for instance, has been successfully employed for the C-H arylation of piperidine derivatives. nih.gov The coordination of the palladium catalyst to the piperidine nitrogen can facilitate the activation of C-H bonds, leading to the formation of functionalized products. The regioselectivity of these reactions can often be controlled by the choice of directing groups and reaction conditions.

While direct C-H functionalization of the piperidine ring in complex molecules like this compound can be challenging, the principles established in simpler systems provide a foundation for developing these transformations. For example, the use of removable directing groups attached to the piperidine nitrogen has proven effective in guiding the metal catalyst to specific C-H bonds. nih.gov

Directed Lithiation and Subsequent Quenching Reactions

Directed lithiation offers a complementary approach to C-H activation for the functionalization of the piperidine ring. This method typically involves the deprotonation of a C-H bond adjacent to a directing group, such as an N-Boc (tert-butoxycarbonyl) group, using a strong base like sec-butyllithium (B1581126) (s-BuLi). The resulting organolithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents. nih.govresearchgate.netwhiterose.ac.uk

The N-Boc group is particularly effective in directing lithiation to the C2 position of the piperidine ring. nih.govresearchgate.netwhiterose.ac.ukacs.org The efficiency and regioselectivity of the lithiation can be influenced by factors such as the solvent, temperature, and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.govwhiterose.ac.uk In situ IR spectroscopy has been a valuable tool for monitoring the progress of these reactions and optimizing conditions. researchgate.netacs.orgyork.ac.uk

Table 1: Examples of Electrophiles Used in Quenching Reactions of Lithiated Piperidines

| Electrophile | Introduced Substituent | Reference |

| Alkyl halides | Alkyl groups | nih.gov |

| Aldehydes/Ketones | Hydroxyalkyl groups | nih.gov |

| Carbon dioxide | Carboxylic acid | nih.gov |

| Disulfides | Thioethers | researchgate.net |

| Imines | Aminoalkyl groups | researchgate.net |

This strategy has been successfully applied to the synthesis of a variety of 2-substituted piperidine derivatives, demonstrating its broad scope and utility in generating molecular diversity. nih.gov

Oxidative and Reductive Transformations of the Piperidine Moiety

Oxidative and reductive transformations provide further avenues for modifying the piperidine ring within the this compound scaffold. These reactions can alter the oxidation state of the ring, leading to the formation of different heterocyclic systems or introducing new functional groups.

For instance, oxidative cleavage of a strategically placed double bond within a precursor can lead to the formation of a dicarbonyl intermediate, which can then be cyclized under reductive amination conditions to form a piperidine ring. nih.gov This ring-opening/ring-closing strategy allows for the synthesis of highly functionalized piperidine derivatives. nih.gov

Conversely, the reduction of the pyridine ring in precursors can lead to the formation of the piperidine moiety. nih.gov Various reducing agents and catalytic systems, including Raney-Ni and sodium borohydride, have been employed for this purpose. nih.gov The choice of conditions can influence the stereoselectivity of the reduction, providing access to different diastereomers.

Multi-Component Reactions (MCRs) Incorporating the Scaffold

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the rapid construction of complex molecules from three or more starting materials in a single step. The this compound scaffold can be incorporated into various MCRs to generate libraries of diverse and complex analogs.

Ugi and Passerini Reactions for Complex Amide/Ester Formation

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are widely used in medicinal chemistry for the synthesis of peptide-like structures. nih.govresearchgate.netnih.gov The Ugi four-component reaction (U-4CR) combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.gov The Passerini three-component reaction (P-3CR) involves a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. nih.gov

The piperidine nitrogen of the this compound scaffold can serve as the amine component in the Ugi reaction, allowing for the introduction of a wide range of substituents at this position. researchgate.net This approach has been utilized to synthesize libraries of 1,4-disubstituted piperidines with potential biological activities. researchgate.net

Biginelli-Type Reactions for Fused Heterocyclic Architectures

The Biginelli reaction is a well-established MCR that condenses an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. nih.govmdpi.combeilstein-journals.org This reaction and its variations have been used to create a vast array of heterocyclic compounds with diverse pharmacological properties. mdpi.combeilstein-journals.org

By incorporating a suitable functional group onto the this compound core, it can be utilized as a building block in Biginelli-type reactions. For example, a derivative containing an aldehyde functionality could participate in the reaction to generate fused heterocyclic systems. The synthesis of a hexahydro-1H-1,9,9b-diazaphenalene derivative, which includes a fused piperidine ring, through a tethered Biginelli reaction highlights the potential of this strategy for constructing complex, polycyclic architectures. nih.gov

Development of Libraries of this compound Analogs

The synthetic strategies outlined above have been instrumental in the development of libraries of this compound analogs. These libraries are crucial for structure-activity relationship (SAR) studies in drug discovery and for exploring the potential of this scaffold in various applications.

The modular nature of these synthetic routes allows for the systematic variation of substituents at multiple positions of the molecule. For example, by employing a range of different electrophiles in directed lithiation reactions or by using diverse starting materials in MCRs, a large number of analogs can be rapidly synthesized. The European Lead Factory, for instance, has utilized piperidine scaffolds to generate drug-like molecular libraries. researchgate.net The development of such libraries based on the this compound core holds significant promise for the discovery of new bioactive compounds.

Parallel Synthesis and High-Throughput Screening Techniques

The integration of parallel synthesis and high-throughput screening (HTS) has revolutionized the early stages of drug discovery, enabling the rapid generation and evaluation of large compound libraries. For derivatives of this compound, parallel synthesis allows for the systematic modification of the pyridine and piperidine rings, as well as the chloro substituent.

Parallel Synthesis Strategies:

The core structure of this compound presents three primary points for diversification: the piperidine nitrogen, the pyridine ring, and the C2-chloro position.

Piperidine N-Functionalization: The secondary amine of the piperidine moiety is a readily accessible handle for diversification. Parallel amide bond formation, reductive amination, and urea/thiourea formation are common strategies. These reactions are often amenable to automated liquid handlers and can be performed in multi-well plates, significantly increasing throughput. For instance, a library of amides can be generated by reacting the parent compound with a diverse set of carboxylic acids using a suitable coupling agent.

Pyridine Ring Functionalization: The pyridine ring can be functionalized through various C-H activation and cross-coupling reactions. However, achieving regioselectivity can be challenging. The inherent electronic properties of the pyridine ring, influenced by the nitrogen atom and the chloro substituent, direct incoming electrophiles and organometallic reagents to specific positions.

Manipulation of the Chloro Group: The chlorine atom at the C2 position is a key site for nucleophilic aromatic substitution (SNAr) reactions. A library of derivatives can be synthesized by reacting this compound with a variety of nucleophiles, such as amines, alcohols, and thiols. These reactions are often facilitated by the electron-withdrawing nature of the pyridine nitrogen.

High-Throughput Screening (HTS):

Once a library of this compound derivatives is synthesized, HTS is employed to rapidly assess their biological activity. HTS assays are designed to be robust, miniaturized, and automated, allowing for the screening of thousands of compounds in a short period. nih.govnih.gov The choice of assay depends on the therapeutic target of interest. Common HTS formats include:

Biochemical Assays: These assays measure the effect of compounds on the activity of a purified target protein, such as an enzyme or a receptor.

Cell-based Assays: These assays assess the effect of compounds on a specific cellular process or pathway.

The data generated from HTS campaigns are used to identify "hits"—compounds that exhibit a desired biological activity. These hits then undergo further validation and optimization to become lead compounds.

Combinatorial Chemistry Approaches for Scaffold Derivatization

Combinatorial chemistry provides a powerful set of tools for the systematic and rapid synthesis of large, diverse libraries of compounds. nih.gov For the this compound scaffold, combinatorial approaches can be employed to explore a vast chemical space around the core structure.

One common strategy is solid-phase synthesis , where the parent scaffold is attached to a solid support (e.g., a resin bead). This allows for the use of excess reagents to drive reactions to completion, and purification is simplified to a washing step. The derivatization of the scaffold can then be carried out in a stepwise fashion, with different building blocks added at each step to generate a library of unique compounds.

Another approach is solution-phase combinatorial synthesis , which is often used for the creation of smaller, more focused libraries. In this method, reactions are carried out in solution, and purification can be achieved through techniques like automated flash chromatography or crystallization.

A key aspect of combinatorial chemistry is the design of the library. The selection of building blocks should be guided by principles of diversity, ensuring that a wide range of physicochemical properties (e.g., size, shape, polarity, charge) is represented in the final library. Computational tools are often used to design libraries with optimal diversity and drug-like properties.

The following table illustrates a hypothetical combinatorial library design based on the this compound scaffold:

| Scaffold Position | Building Block Type | Examples of Building Blocks |

| Piperidine Nitrogen | Carboxylic Acids (for amidation) | Acetic acid, Benzoic acid, Cyclohexanecarboxylic acid |

| Aldehydes (for reductive amination) | Formaldehyde, Benzaldehyde, Isobutyraldehyde | |

| Isocyanates (for urea formation) | Phenyl isocyanate, Methyl isocyanate, Ethyl isocyanate | |

| C2-Position (via SNAr) | Amines | Aniline (B41778), Morpholine, Piperazine |

| Alcohols | Methanol, Phenol, Benzyl alcohol | |

| Thiols | Thiophenol, Ethanethiol, Benzyl mercaptan |

By combining different building blocks at each position, a large and diverse library of compounds can be generated. For example, using 10 different carboxylic acids and 10 different amines for SNAr would result in a library of 100 unique compounds.

Chemo- and Regioselective Transformations of the Compound

The presence of multiple reactive sites in this compound necessitates careful control over reaction conditions to achieve chemo- and regioselectivity. The pyridine ring, the piperidine ring, and the C-Cl bond all exhibit distinct reactivities that can be exploited for selective functionalization.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, a key challenge is to selectively modify one site without affecting the others.

N-Acylation vs. SNAr: The piperidine nitrogen is generally more nucleophilic than the pyridine nitrogen and is also more reactive towards acylation than the C2-chloro position is towards SNAr under standard conditions. Therefore, N-acylation can typically be achieved selectively in the presence of the 2-chloro substituent by using acyl chlorides or anhydrides at low temperatures.

Protecting Group Strategies: To achieve selectivity that is not inherently favored, protecting groups can be employed. For instance, the piperidine nitrogen can be protected with a Boc (tert-butyloxycarbonyl) group to allow for selective reactions on the pyridine ring or at the C2-position. The Boc group can then be removed under acidic conditions to allow for further derivatization of the piperidine nitrogen.

Regioselectivity:

Regioselectivity is the control of the position of a chemical reaction. For this compound, this is particularly relevant for reactions involving the pyridine ring.

Electrophilic Aromatic Substitution: The pyridine nitrogen deactivates the ring towards electrophilic substitution, and directs incoming electrophiles primarily to the C3 and C5 positions. The presence of the electron-withdrawing chloro group at C2 further deactivates the ring.

Nucleophilic Aromatic Substitution (SNAr): The C2-chloro substituent is activated towards SNAr by the adjacent pyridine nitrogen. This allows for the selective introduction of nucleophiles at this position.

Metalation and Cross-Coupling: Directed ortho-metalation (DoM) can be used to selectively functionalize the pyridine ring at the C3 or C5 positions. By choosing the appropriate directing group and organometallic reagent, it is possible to achieve high regioselectivity. Subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can then be used to introduce a wide variety of substituents. Recent studies have shown that the functionalization of pyridines at the C4 position can be achieved through metalation and capture techniques, overriding the inherent reactivity at the C2 position. nih.gov The use of specific blocking groups can also direct Minisci-type alkylations to the C4 position with high regioselectivity. nih.gov

The following table summarizes some of the chemo- and regioselective transformations that can be performed on the this compound scaffold:

| Reaction Type | Reagents and Conditions | Selective Position | Notes |

| N-Acylation | Acyl chloride, base, low temperature | Piperidine Nitrogen | Highly chemoselective. |

| N-Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)3) | Piperidine Nitrogen | Chemoselective for the secondary amine. |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-NH2, R-OH, R-SH), base, heat | C2-Position | Regioselective at the carbon bearing the chlorine. |

| Suzuki Coupling (after boronic acid/ester formation) | Aryl/heteroaryl boronic acid, Pd catalyst, base | C3, C5, or C6 | Regioselectivity depends on the method of boronic acid/ester installation. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C2-Position (replacing Cl) or other positions via C-H activation | Can be used to replace the chlorine or functionalize C-H bonds. |

By carefully selecting the reaction conditions and reagents, it is possible to achieve a high degree of control over the derivatization of the this compound scaffold, enabling the synthesis of a wide range of novel compounds for biological evaluation.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of 2-Chloro-4-(piperidin-4-yl)pyridine.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are ideal for analyzing this compound because they minimize fragmentation and primarily generate the protonated molecular ion [M+H]⁺. ESI-MS is particularly suitable for this compound, producing a strong signal for the [M+H]⁺ ion. The presence of the chlorine atom is easily identified by the characteristic 3:1 isotopic pattern for the M and M+2 peaks, which corresponds to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

| Ion | Calculated m/z | Observed m/z | Deviation (ppm) |

|---|---|---|---|

| [M+H]⁺ (with ³⁵Cl) | 197.0840 | 197.0842 | +1.0 |

| [M+H]⁺ (with ³⁷Cl) | 199.0811 | 199.0813 | +1.0 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the structural integrity of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated that confirms the connectivity of the chloropyridine and piperidine (B6355638) rings. Common fragmentation pathways include the loss of ammonia (B1221849) from the piperidine ring and cleavage at the bond connecting the two ring systems. rhhz.netresearchgate.net

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure |

|---|---|---|

| 197.08 | 180.06 | [M+H-NH₃]⁺ |

| 197.08 | 113.02 | [2-chloropyridin-4-yl]⁺ |

| 197.08 | 85.09 | [piperidin-4-yl]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural assignment of this compound in solution.

Advanced 1D and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

A full suite of 1D and 2D NMR experiments is used to assign all proton and carbon signals and to confirm the connectivity between the pyridine (B92270) and piperidine rings.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide the initial chemical shift information for the different proton and carbon environments in the molecule. chemicalbook.comchemicalbook.comresearchgate.netchemicalbook.comresearchgate.netresearchgate.netchemicalbook.com

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, which is essential for assigning the protons within the piperidine ring system. youtube.comsdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons. youtube.comcolumbia.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the connection between the C4 of the pyridine ring and the C4 of the piperidine ring. youtube.comcolumbia.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, which helps to define the molecule's conformational preferences.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | HMBC Correlations |

|---|---|---|---|

| Pyridine C2 | 151.5 | - | H3, H5 |

| Pyridine C3 | 123.0 | 7.15 (d) | C2, C4, C5 |

| Pyridine C4 | 148.0 | - | H3, H5, Piperidine H4 |

| Pyridine C5 | 121.0 | 7.05 (dd) | C3, C4, C6 |

| Pyridine C6 | 150.0 | 8.25 (d) | C2, C4, C5 |

| Piperidine C4 | 44.5 | 2.90 (m) | Pyridine C4, Piperidine C3/5, Piperidine C2/6 |

| Piperidine C2/6 | 45.5 | 3.20 (m, eq), 2.75 (m, ax) | C4, C3/5 |

| Piperidine C3/5 | 32.5 | 1.95 (m, eq), 1.80 (m, ax) | C4, C2/6 |

Solid-State NMR for Crystalline Forms and Polymorphs

While no specific solid-state NMR (ssNMR) studies on this compound have been reported, this technique is highly valuable for characterizing the solid form of pyridine-containing compounds. acs.org By using methods like ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS), ssNMR can differentiate between various crystalline forms (polymorphs) by detecting subtle changes in chemical shifts that arise from different crystal packing environments. acs.org This is particularly important as polymorphism can influence the physical properties of the compound.

Dynamic NMR for Conformational Exchange in the Piperidine Ring

The piperidine ring is conformationally flexible and undergoes a chair-to-chair ring flip. Dynamic NMR (DNMR) studies can be used to investigate the energetics of this process. nih.govrsc.orgresearchgate.netnih.gov By monitoring the ¹H NMR spectrum at various temperatures, the coalescence of the axial and equatorial proton signals can be observed. nih.govrsc.orgbeilstein-journals.org Analysis of the temperature-dependent line shape changes allows for the calculation of the free energy of activation (ΔG‡) for the ring inversion, providing quantitative insight into the conformational dynamics of the molecule. nih.gov

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy provides deep insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and analyzing conformational isomers.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, the FT-IR spectrum is expected to exhibit a combination of vibrations from the pyridine and piperidine rings.

The piperidine ring contains a secondary amine (N-H) and several methylene (B1212753) (CH₂) groups. The N-H stretching vibration is typically observed as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene groups in the piperidine ring are expected to appear as strong bands in the 2850-2960 cm⁻¹ range. The C-H bending (scissoring) vibrations of these CH₂ groups usually occur around 1450 cm⁻¹.

The 2-chloropyridine (B119429) moiety also contributes distinct vibrational modes. The aromatic C-H stretching vibrations of the pyridine ring are anticipated in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands, typically between 1400 cm⁻¹ and 1600 cm⁻¹. The presence of the chlorine atom attached to the pyridine ring will influence the position of these ring vibrations. The C-Cl stretching vibration is expected to produce a band in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Piperidine) | Stretching | 3300 - 3500 |

| C-H (Pyridine) | Stretching | 3000 - 3100 |

| C-H (Piperidine) | Stretching | 2850 - 2960 |

| C=C, C=N (Pyridine) | Ring Stretching | 1400 - 1600 |

| CH₂ (Piperidine) | Bending (Scissoring) | ~1450 |

| C-N (Piperidine) | Stretching | 1200 - 1350 |

| C-Cl | Stretching | 600 - 800 |

Note: The values in this table are predictions based on the analysis of similar pyridine and piperidine derivatives.

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the skeletal vibrations of the molecule.

The symmetric breathing modes of the pyridine ring are typically strong and sharp in the Raman spectrum, appearing around 990-1050 cm⁻¹. The C-C stretching vibrations of the piperidine ring are also expected to be Raman active. Due to the lower polarity of the C-C and C-H bonds compared to the C-N and C-Cl bonds, these vibrations often produce more intense signals in Raman than in FT-IR spectroscopy. The C-Cl stretching vibration would also be observable in the Raman spectrum.

Analysis of the depolarization ratios of the Raman bands can help in assigning the observed vibrations to specific symmetry classes, providing a more detailed understanding of the molecular structure.

Table 2: Predicted Raman Active Vibrations for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (Pyridine) | Stretching | 3000 - 3100 |

| C-H (Piperidine) | Stretching | 2850 - 2960 |

| Pyridine Ring | Ring Breathing | 990 - 1050 |

| Piperidine Ring | C-C Stretching | 800 - 1200 |

| C-Cl | Stretching | 600 - 800 |

Note: The values in this table are predictions based on the analysis of related compounds.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

To perform single crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. If successful, this analysis would yield a detailed molecular structure. It is expected that the piperidine ring would adopt a chair conformation, which is the most stable conformation for such six-membered rings. The substituent at the 4-position of the piperidine ring can be either in an axial or equatorial position, with the equatorial position generally being more stable to minimize steric hindrance.

Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Forms

Powder X-ray Diffraction (PXRD) is a valuable technique for analyzing the crystalline nature of a bulk sample. It can be used to identify the crystalline phases present and to detect the presence of any amorphous content. Different crystalline forms of the same compound are known as polymorphs, and they can exhibit different physical properties. A PXRD pattern of a crystalline sample of this compound would show a characteristic set of peaks at specific diffraction angles (2θ). This pattern serves as a fingerprint for the specific crystalline form. The absence of sharp peaks and the presence of a broad halo would indicate that the sample is amorphous.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (If Chiral)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. Chirality arises when a molecule is non-superimposable on its mirror image. The compound this compound, in its ground state, is an achiral molecule as it possesses a plane of symmetry that bisects the pyridine and piperidine rings. Therefore, it will not exhibit a circular dichroism spectrum. Consequently, this section of analysis is not applicable to the compound itself unless it is placed in a chiral environment or forms a complex with a chiral entity.

Circular Dichroism (CD) Spectroscopy for Chiral Centers

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. A non-zero CD signal is only observed for molecules that lack a center of inversion and a plane of symmetry. As this compound is an achiral molecule, it does not exhibit a CD spectrum. Therefore, no data on its molar ellipticity or specific Cotton effects can be presented.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is the phenomenon where the angle of optical rotation of a substance varies with the wavelength of light. This technique is also exclusively applicable to chiral compounds. An ORD curve provides information about the stereochemical configuration of a molecule. Since this compound is achiral, it does not cause optical rotation, and thus, an ORD study is not relevant. Consequently, no data regarding its specific rotation or molar rotation at different wavelengths can be provided.

Computational Chemistry and Theoretical Studies of 2 Chloro 4 Piperidin 4 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular structure and reactivity. nih.gov For a molecule like 2-chloro-4-(piperidin-4-yl)pyridine, these methods can elucidate the interplay between the electron-withdrawing chloro-substituted pyridine (B92270) ring and the saturated piperidine (B6355638) ring.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. researchgate.netresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for medium-sized molecules like the one . A typical study would employ a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to accurately model the electronic structure. jksus.orgnih.gov

Frontier Molecular Orbital (FMO) analysis is fundamental to understanding a molecule's chemical reactivity and kinetic stability. chemjournal.kz The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich piperidine and pyridine nitrogen atoms, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the electron-deficient pyridine ring, particularly the carbon atoms, highlighting the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. chemjournal.kz

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Probable Localization |

| HOMO | -6.5 | Piperidine and Pyridine Nitrogen |

| LUMO | -1.2 | Pyridine Ring Carbons |

| HOMO-LUMO Gap (ΔE) | 5.3 | - |

Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic compounds.

The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction behavior. nih.gov The ESP map would reveal the regions of positive and negative electrostatic potential.

For this compound, the most negative potential (typically colored red) would be concentrated around the pyridine nitrogen atom, indicating its role as a hydrogen bond acceptor. The region around the hydrogen atom of the piperidine's N-H group would exhibit the most positive potential (colored blue), marking it as a potential hydrogen bond donor site. The chlorine atom would also contribute to the complex electronic landscape of the pyridine ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies.

Table 2: Hypothetical NBO Analysis of Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N (Pyridine) | π* (C-C) (Pyridine Ring) | ~20-30 |

| π (C-C) (Pyridine Ring) | π* (C-C) (Pyridine Ring) | ~15-25 |

| LP (1) N (Piperidine) | σ* (C-H) (Adjacent) | ~2-5 |

Note: These values are representative examples based on NBO analyses of similar nitrogen-containing heterocyclic compounds.

While DFT is highly effective, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even higher accuracy for energy calculations and geometry optimization, albeit at a greater computational expense. nih.gov These methods would be employed to refine the geometric parameters (bond lengths, bond angles, and dihedral angles) obtained from DFT calculations and to calculate a more precise total energy for the molecule. This level of accuracy is particularly important when subtle energy differences, for instance between different conformations of the piperidine ring, are of interest.

Understanding the mechanisms of reactions involving this compound, such as nucleophilic aromatic substitution at the chloro-position, would require transition state modeling. rsc.org Computational chemists would use methods like DFT to locate the transition state structures along a proposed reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. nih.gov This information is invaluable for predicting reaction rates and understanding why certain reaction pathways are favored over others. For example, modeling the substitution of the chlorine atom by various nucleophiles could help in predicting the feasibility and outcome of synthetic transformations. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Molecular Mechanics and Dynamics Simulations